Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Description
This compound is a fluorinated propanoate ester featuring a trifluoromethyl group at the β-position and a substituted phenyl ring. The phenyl group is functionalized with an ethyl-[(propan-2-yloxy)carbonyl]amino moiety, contributing to its unique steric and electronic properties.
Properties
Molecular Formula |
C17H22F3NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl(propan-2-yloxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C17H22F3NO5/c1-5-21(15(23)26-11(3)4)13-9-7-12(8-10-13)16(24,17(18,19)20)14(22)25-6-2/h7-11,24H,5-6H2,1-4H3 |
InChI Key |
MZEDECOGRMFYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps One common method includes the esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ester and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues with Ester Variations
Methyl Ester Analog The methyl ester variant (methyl 2-[4-(ethyl{[(propan-2-yl)oxy]carbonyl}amino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate) differs only in the ester group (methyl vs. ethyl). This minor alteration reduces molecular weight (363.33 vs. 377.36 for the ethyl variant) and slightly increases polarity, as reflected in its logP (3.1075). Such changes may influence pharmacokinetic properties, such as absorption and half-life .
Substituted Phenyl Ring Variants
Chloroacetyl-Methylamino Derivative ETHYL 2-(4-[(2-CHLOROACETYL)(METHYL)AMINO]PHENYL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE replaces the ethyl-propan-2-yloxy carbonylamino group with a chloroacetyl-methylamino substituent. This modification could alter binding affinity in biological targets compared to the parent compound .
Chlorophenyl-Hydroxypropanoates Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride lacks the trifluoro group and propan-2-yloxy carbonylamino moiety. The absence of fluorine reduces lipophilicity (logP ~2.5 estimated), while the chlorine atom on the phenyl ring may confer distinct bioactivity, such as antimicrobial properties .
Heterocyclic and Aromatic Modifications
Furylcarbonyl-Methoxyanilino Derivative Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate incorporates a furan ring and methoxy group, increasing hydrogen bond acceptor capacity (polar surface area >80 Ų). This enhances water solubility but may reduce membrane permeability compared to the target compound .
Comparative Data Table
*Estimated based on structural similarity to methyl analog .
Key Research Findings
- Substituent Effects: Modifications to the phenyl ring (e.g., chloroacetyl in vs. propan-2-yloxy carbonylamino in the target) alter electronic properties, influencing interactions with biological targets.
- Ester Group Variations : Methyl/ethyl ester substitutions marginally affect molecular weight and polarity, which may tailor pharmacokinetic profiles for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
